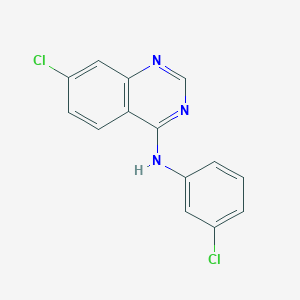

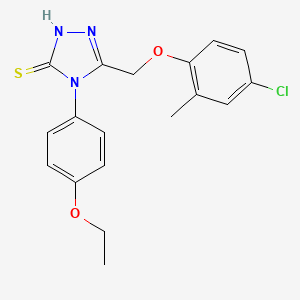

7-chloro-N-(3-chlorophenyl)quinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-chloro-N-(3-chlorophenyl)quinazolin-4-amine” is an organic compound classified as a quinazolinone. It is a derivative of quinazoline, a heterocyclic aromatic compound found in many pharmaceutical drugs. Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities .

Synthesis Analysis

Quinazoline derivatives have been synthesized using a variety of methods. The most widely used method involves the reaction between 7-chloroquinoline-4-amine and 4-chlorobenzoic acid in the presence of a catalyst and a base. Other synthetic methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Molecular Structure Analysis

The molecular formula of “7-chloro-N-(3-chlorophenyl)quinazolin-4-amine” is C14H9Cl2N3 . The average mass is 290.147 Da and the monoisotopic mass is 289.017365 Da .

Chemical Reactions Analysis

Quinazoline derivatives have been used as intermediates in the synthesis of various other compounds . For example, they have been used in the synthesis of benzodiazepine analogues . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Physical And Chemical Properties Analysis

“7-chloro-N-(3-chlorophenyl)quinazolin-4-amine” is a colorless, water-soluble solid. The molecular weight is 290.15.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 7-chloro-N-(3-chlorophenyl)quinazolin-4-amine, focusing on six unique fields:

Anticancer Research

7-chloro-N-(3-chlorophenyl)quinazolin-4-amine has shown significant potential in anticancer research. Quinazoline derivatives, including this compound, have been studied for their ability to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for developing new anticancer therapies .

Antibacterial Applications

This compound has also been explored for its antibacterial properties. Quinazoline derivatives have been found to exhibit activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication . This makes 7-chloro-N-(3-chlorophenyl)quinazolin-4-amine a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Antiviral Research

In antiviral research, 7-chloro-N-(3-chlorophenyl)quinazolin-4-amine has been investigated for its ability to inhibit viral replication. Quinazoline derivatives have shown efficacy against various viruses, including HIV and hepatitis C virus (HCV). The compound can interfere with viral enzymes or proteins essential for the viral life cycle, thereby preventing the virus from replicating and spreading .

Antifungal Applications

Lastly, 7-chloro-N-(3-chlorophenyl)quinazolin-4-amine has been investigated for its antifungal properties. Quinazoline derivatives can inhibit the growth of various fungal species by targeting fungal cell wall synthesis or ergosterol biosynthesis, which are essential for fungal cell membrane integrity. This makes the compound a potential candidate for developing new antifungal agents to treat infections caused by pathogenic fungi.

These applications highlight the diverse potential of 7-chloro-N-(3-chlorophenyl)quinazolin-4-amine in various fields of scientific research. Each application leverages the unique chemical properties of quinazoline derivatives to address different biological targets and mechanisms.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Quinazoline derivatives: synthesis and bioactivities Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application Quinazoline derivatives: synthesis and bioactivities : Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application : Quinazoline derivatives: synthesis and bioactivities : Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application

将来の方向性

特性

IUPAC Name |

7-chloro-N-(3-chlorophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3/c15-9-2-1-3-11(6-9)19-14-12-5-4-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUBGMMOTSKOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-(3-chlorophenyl)quinazolin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2435546.png)

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2435551.png)

![methyl 7-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2435553.png)

![N-(3-acetylphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2435555.png)

![6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2435561.png)